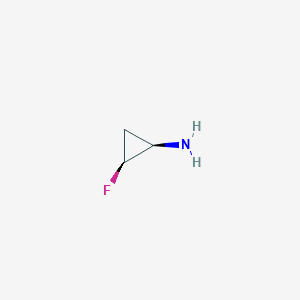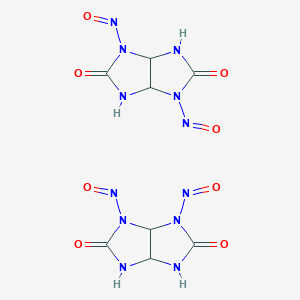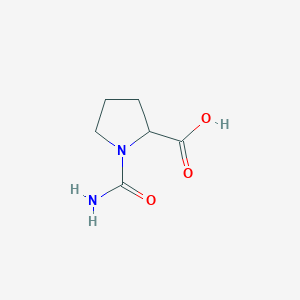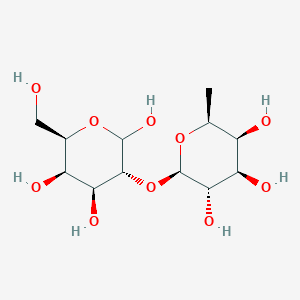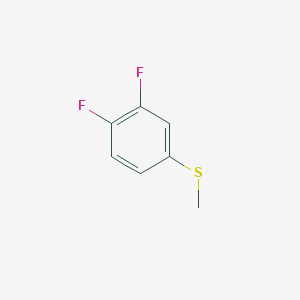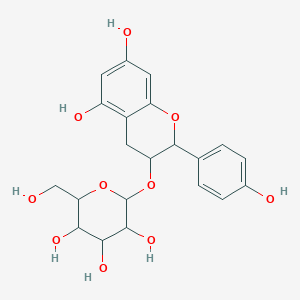
Propinqualin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propinqualin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of quinoline derivatives. Propinqualin has been found to possess several biological and pharmacological properties, making it a promising candidate for drug development and other research applications.
Mécanisme D'action
The mechanism of action of Propinqualin is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which are known to cause cellular damage. Propinqualin has also been found to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Propinqualin has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells, endothelial cells, and macrophages. Propinqualin has also been found to modulate the expression of various genes involved in cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Propinqualin has several advantages over other compounds used in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening and other large-scale experiments. However, Propinqualin also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Propinqualin. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Propinqualin has been found to possess neuroprotective properties, making it a promising candidate for drug development in this field. Another area of interest is its potential use as a fluorescent probe in bioimaging and other analytical applications. Propinqualin has been shown to possess excellent fluorescent properties, making it a valuable tool for studying cellular processes and other biological phenomena.
In conclusion, Propinqualin is a promising compound that has several potential applications in various fields of science. Its unique properties make it a valuable tool for research and drug development, and there is still much to learn about its mechanisms of action and potential applications. Further research on Propinqualin is needed to fully understand its potential and to unlock its full potential for scientific discovery.
Applications De Recherche Scientifique
Propinqualin has been extensively studied for its potential applications in various fields of science. It has been found to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Propinqualin has also been studied for its potential use as a fluorescent probe in bioimaging and other analytical applications.
Propriétés
Numéro CAS |
147511-60-2 |
|---|---|
Nom du produit |
Propinqualin |
Formule moléculaire |
C21H24O10 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-6,15-28H,7-8H2 |
Clé InChI |
XWMNERHJDTUVJN-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonymes |
(-)-epiafzelechin-3-O-beta-D-allopyranoside propinqualin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)
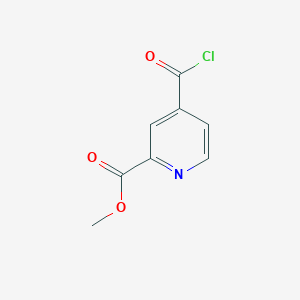
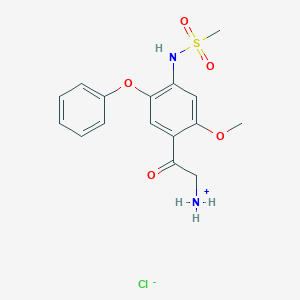
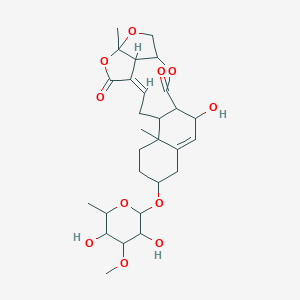
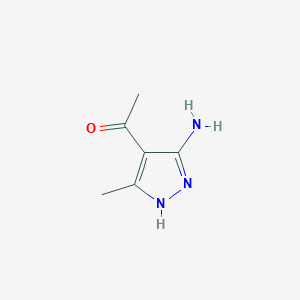
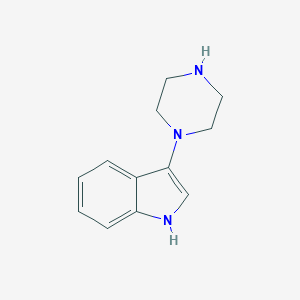
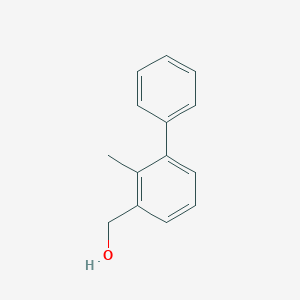
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
